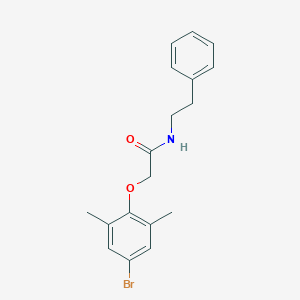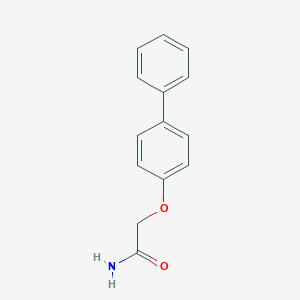
N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)benzamide, commonly known as CTB or CTB-01, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CTB is a synthetic compound that was first synthesized in 2008 and has since been studied extensively for its biochemical and physiological effects.
作用機序
CTB is a small molecule that can cross the blood-brain barrier and bind to specific proteins on the surface of cells. The exact mechanism of action of CTB is not fully understood, but it is believed to interact with ion channels and other membrane proteins to modulate their activity. CTB has also been shown to bind to gangliosides, which are lipid molecules that are involved in cell signaling and communication.
Biochemical and Physiological Effects:
Studies have shown that CTB can modulate the activity of ion channels and other membrane proteins, leading to changes in cellular signaling and communication. CTB has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro. In addition, CTB has been used as a tool for studying the structure and function of membrane proteins, as well as for tracing neuronal pathways in the brain.
実験室実験の利点と制限
One of the main advantages of CTB is its ability to cross the blood-brain barrier and bind to specific proteins on the surface of cells. This makes it a valuable tool for studying the regulation of ion channels and other membrane proteins in the brain. However, CTB also has some limitations, including its potential toxicity at high concentrations and its relatively short half-life in vivo.
将来の方向性
There are many potential future directions for research on CTB, including further studies of its mechanism of action and its effects on ion channels and other membrane proteins. CTB could also be used in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in studies of cancer and other diseases. In addition, the development of new CTB derivatives and analogs could lead to the discovery of new compounds with even greater potential for scientific research.
合成法
The synthesis of CTB involves the reaction of 5-chloro-2-methylbenzoic acid with trifluoromethyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure CTB.
科学的研究の応用
CTB has been used in a variety of scientific research applications, including as a fluorescent tracer for neuronal pathways in the brain, as a tool for studying the regulation of ion channels, and as a probe for investigating the structure and function of membrane proteins. CTB has also been used in studies of the immune system and in cancer research.
特性
分子式 |
C15H11ClF3NO |
|---|---|
分子量 |
313.7 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-2-7-12(16)8-13(9)20-14(21)10-3-5-11(6-4-10)15(17,18)19/h2-8H,1H3,(H,20,21) |
InChIキー |
HLGHVVFACZDDLT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B250176.png)
![N-[(mesitylamino)carbonothioyl]-2-methoxybenzamide](/img/structure/B250178.png)
![N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B250179.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250180.png)
![N-[(4-iodophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250183.png)
![N,N-dimethyl-2-[(2-methylbenzoyl)amino]benzamide](/img/structure/B250186.png)

![N-[4-(anilinosulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B250191.png)
![2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250193.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B250195.png)



